molecular formula C12H23NO4 B14425668 Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate CAS No. 84252-67-5

Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate

Cat. No.: B14425668
CAS No.: 84252-67-5
M. Wt: 245.32 g/mol
InChI Key: GCXBMFATNOVDEM-UHFFFAOYSA-N
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Description

Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate is an organic compound with the molecular formula C9H13NO2. This compound is characterized by the presence of a methyl ester group, a hydroxyethylamino group, and a ketone functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate typically involves the reaction of 9-oxononanoic acid with 2-hydroxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate
  • N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
  • 2-[(2-hydroxyethyl)(methyl)amino]acetic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 9-(2-hydroxyethylamino)-9-oxononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-17-12(16)8-6-4-2-3-5-7-11(15)13-9-10-14/h14H,2-10H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXBMFATNOVDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530876
Record name Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84252-67-5
Record name Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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